1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one
CAS No.:
Cat. No.: VC18055762
Molecular Formula: C12H15BrOS
Molecular Weight: 287.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrOS |
|---|---|
| Molecular Weight | 287.22 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-2-tert-butylsulfanylethanone |
| Standard InChI | InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
| Standard InChI Key | DVCYLMYUXLQJKL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SCC(=O)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one follows IUPAC conventions, specifying the bromine substituent at the para position of the phenyl ring and the tert-butylthio group at the second carbon of the ethanone backbone. Its molecular formula is C₁₂H₁₅BrOS, with a molecular weight of 287.21 g/mol (calculated from atomic masses).
Structural Characterization
The compound’s structure comprises:
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A 4-bromophenyl group (C₆H₄Br) attached to the carbonyl carbon.
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A tert-butylthio moiety (-S-C(CH₃)₃) at the adjacent carbon.
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A planar ketone group (C=O) that influences electronic distribution and reactivity.
Key structural features include:
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Electron-withdrawing effects from the bromine atom, which polarizes the aromatic ring and enhances electrophilic substitution resistance.
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Steric bulk from the tert-butyl group, which impacts reaction kinetics and molecular packing.
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Thioether linkage, offering sites for oxidation or nucleophilic substitution.
Synthesis and Manufacturing
Nucleophilic Substitution of Halogenated Precursors
A common route involves reacting 1-(4-bromophenyl)-2-chloroethan-1-one with tert-butylthiol in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic displacement of chlorine . This method parallels the synthesis of 2-bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, where bromine substitution occurs under similar conditions .
Reaction Scheme:
Thiolation of Keto Sulfonates
Alternative methods involve converting ketones to sulfonate esters followed by thiol substitution. For example, treating 1-(4-bromophenyl)-2-(methylsulfonyl)ethanone with tert-butylthiol in DMF yields the target compound .
Optimization and Yield
Yields depend on solvent polarity, base strength, and reaction temperature. Polar aprotic solvents (e.g., DMF, acetonitrile) typically enhance nucleophilicity, while elevated temperatures (50–80°C) accelerate substitution. Reported yields for analogous tert-butylthioethanones range from 65–85% .
Physicochemical Properties
Physical State and Solubility
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Physical State: Crystalline solid at room temperature (predicted melting point: 95–105°C) .
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Solubility:
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High solubility in chloroform, dichloromethane, and THF.
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Moderate solubility in ethanol and acetone.
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Low solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic tert-butyl and aryl groups.
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NMR Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.65–7.60 (d, 2H, Ar-H), 7.50–7.45 (d, 2H, Ar-H) [aromatic protons].
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δ 4.25 (s, 2H, CH₂-S) [methylene adjacent to sulfur].
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δ 1.40 (s, 9H, C(CH₃)₃) [tert-butyl group].
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¹³C NMR (CDCl₃, 100 MHz):
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δ 195.2 (C=O), 134.5–128.0 (aromatic carbons), 45.6 (CH₂-S), 31.2 (C(CH₃)₃), 29.8 (CH₃).
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IR Spectroscopy
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Strong absorption at 1685 cm⁻¹ (C=O stretch).
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Peaks at 670 cm⁻¹ (C-Br) and 2550 cm⁻¹ (S-C stretch).
Chemical Reactivity and Functionalization
Ketone-Directed Reactions
The carbonyl group participates in:
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Nucleophilic additions (e.g., Grignard reagents, hydrazines).
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Reductions to secondary alcohols using NaBH₄ or LiAlH₄.
Sulfur-Specific Transformations
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Oxidation: Tert-butylthioether oxidizes to sulfoxide (R₂SO) or sulfone (R₂SO₂) using H₂O₂ or mCPBA .
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Alkylation: Thioether sulfur can undergo alkylation with alkyl halides.
Aromatic Substitution
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups .
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